![molecular formula C8H12O3 B12956870 Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic compound that belongs to the class of oxabicyclo compounds These compounds are characterized by their unique ring structure, which includes an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by reacting a diene with a dienophile. In this case, furan (the diene) reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired oxabicyclo compound. The reaction is usually carried out at elevated temperatures in an autoclave to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its unique ring structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the methyl and carboxylate groups, making it less versatile in certain reactions.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has an additional carboxylate group, which can influence its reactivity and applications.
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate: Similar to the endo-methyl variant but with different stereochemistry, affecting its interactions and properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
UYMKMUZNHJKUQB-VQVTYTSYSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1O2 |
Kanonische SMILES |
COC(=O)C1CC2CCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)
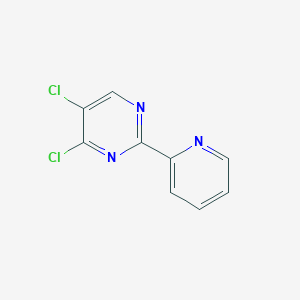
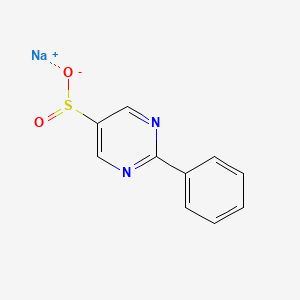
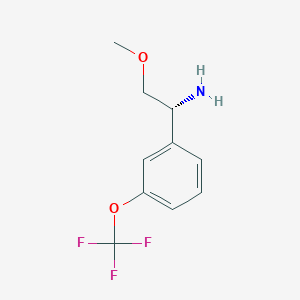
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
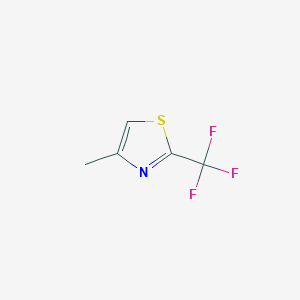
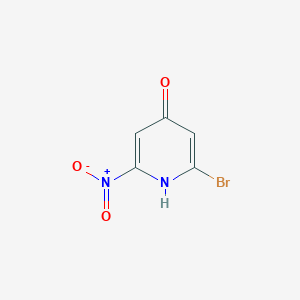




![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
